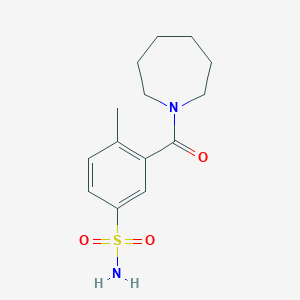
3-(Azepane-1-carbonyl)-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Azepane-1-carbonyl)-4-methylbenzenesulfonamide, also known as SM-934, is a small molecule compound that has been widely studied for its potential therapeutic applications. It is a member of the sulfonamide family of compounds, which are known for their antibacterial and diuretic properties. However, SM-934 has been found to have unique properties that make it a promising candidate for the treatment of various diseases.
Mécanisme D'action
The exact mechanism of action of 3-(Azepane-1-carbonyl)-4-methylbenzenesulfonamide is not fully understood. However, it is believed to work by modulating the immune system and reducing inflammation. It has been shown to inhibit the production of pro-inflammatory cytokines and promote the production of anti-inflammatory cytokines. It also inhibits the activation of T cells and promotes the function of regulatory T cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the proliferation of certain types of cells, and promote cell death in cancer cells. It has also been shown to regulate the immune system and promote the function of regulatory T cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(Azepane-1-carbonyl)-4-methylbenzenesulfonamide is its potential therapeutic applications. It has been shown to be effective in the treatment of various diseases, which makes it a promising candidate for further research. However, one of the limitations of this compound is its complex synthesis process, which makes it difficult and expensive to produce in large quantities.
Orientations Futures
There are several future directions for the research and development of 3-(Azepane-1-carbonyl)-4-methylbenzenesulfonamide. One area of focus is the development of more efficient and cost-effective synthesis methods. Another area of focus is the identification of new therapeutic applications for this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects. Overall, this compound is a promising compound that has the potential to make a significant impact in the field of medicine.
Méthodes De Synthèse
The synthesis of 3-(Azepane-1-carbonyl)-4-methylbenzenesulfonamide is a complex process that involves several steps. The first step is the synthesis of 4-methylbenzenesulfonyl chloride, which is then reacted with azepane-1-carbonyl chloride to form the intermediate product. This intermediate product is then reacted with ammonia to form this compound. The entire process is carried out under carefully controlled conditions to ensure the purity and quality of the final product.
Applications De Recherche Scientifique
3-(Azepane-1-carbonyl)-4-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, immunomodulatory, and anti-tumor properties. It has been shown to be effective in the treatment of various diseases, including rheumatoid arthritis, multiple sclerosis, and cancer.
Propriétés
IUPAC Name |
3-(azepane-1-carbonyl)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-11-6-7-12(20(15,18)19)10-13(11)14(17)16-8-4-2-3-5-9-16/h6-7,10H,2-5,8-9H2,1H3,(H2,15,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBDSNWJFDYIEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

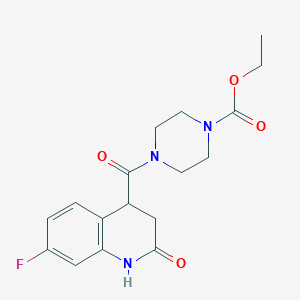
![6-(furan-2-yl)-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7462403.png)
![5-Cyclopropyl-3-[[(4-ethoxy-3-methoxyphenyl)methyl-methylamino]methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7462406.png)
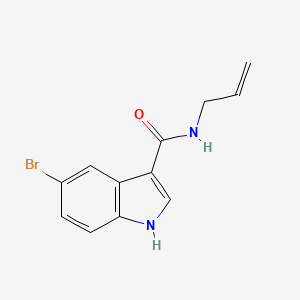
![3-[(E)-3-phenylprop-2-enyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7462414.png)
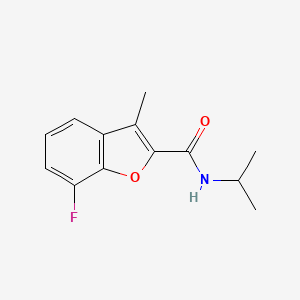
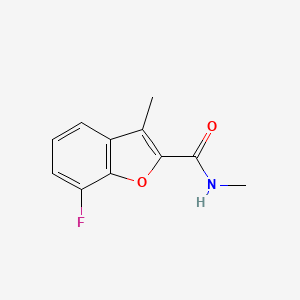
![N-[[1-(dimethylamino)cyclohexyl]methyl]-2-[2-(1,3-thiazol-4-yl)benzimidazol-1-yl]acetamide](/img/structure/B7462445.png)
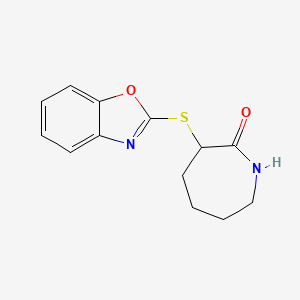
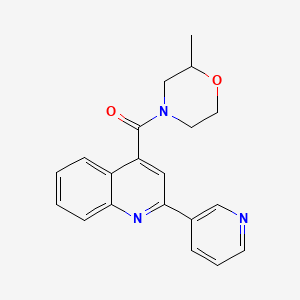
![3-(3-Chlorophenyl)-5-[[1-(furan-2-ylmethyl)tetrazol-5-yl]sulfanylmethyl]-1,2,4-oxadiazole](/img/structure/B7462469.png)
![(E)-1-(azetidin-1-yl)-3-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]prop-2-en-1-one](/img/structure/B7462471.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B7462473.png)
![N-methyl-1,6-di(propan-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7462475.png)